molecular formula C12H14O B1324718 Cyclobutyl 2-methylphenyl ketone CAS No. 898790-38-0

Cyclobutyl 2-methylphenyl ketone

Cat. No. B1324718
M. Wt: 174.24 g/mol
InChI Key: ICFTZUVDTRCPBJ-UHFFFAOYSA-N
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Description

Cyclobutyl 2-methylphenyl ketone is a chemical compound with the CAS Number: 898790-38-0 . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone . It is a colorless oil .


Synthesis Analysis

A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .


Molecular Structure Analysis

The linear formula of Cyclobutyl 2-methylphenyl ketone is C12H14O . The InChI Code is 1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 .


Chemical Reactions Analysis

The results of a study on the photochemistry of methyl cyclobutyl ketone suggest a mechanism dominated by radical-radical reactions involving acetyl, methyl, and cyclobutyl radicals .


Physical And Chemical Properties Analysis

Cyclobutyl 2-methylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone .

Scientific Research Applications

Catalytic Applications

  • Dehydrogenative Silylation : Cyclobutyl phenyl ketones have been utilized in the catalytic dehydrogenative silylation of ketones, showing the ability of cyclobutyl phenyl ketones to undergo transformations under catalysis to form silyl enol ethers in high yields (Ozawa et al., 2001).

Reactivity and Stability Studies

  • Carbanion Stabilization : Investigations on cyclobutylcarbinyl phenyl ketones explored their ability to stabilize adjacent carbanion centers, a fundamental aspect of their reactivity. This study provides insights into the electronic effects induced by the cyclobutyl group on adjacent reactive centers (Güven & Peynircioǧlu, 2002).

Synthetic Utility and Antimicrobial Activity

  • Benzofuran and Naphthofuran Derivatives : Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, and their derivatives have been synthesized and tested for antimicrobial activity, demonstrating the potential of cyclobutyl phenyl ketones as precursors for biologically active compounds (Koca et al., 2005).

Thermochemical Properties

  • Ketene Dimers and Polymers : Research on the thermochemical properties of ketene dimers and related structures, including cyclobutyl phenyl ketones, aimed at expanding the understanding of their stability and reactivity through theoretical calculations (Morales & Martínez, 2009).

NMR Studies

  • Electrophilicity and Conjugation : NMR studies on cyclobutyl ketones, including those related to cyclobutyl 2-methylphenyl ketone, have provided insight into the electrophilicity and conjugation effects within these molecules, important for understanding their chemical behavior (Frimer et al., 2003).

Synthesis of Heterocyclic Compounds

  • Aldol Reactions and Ring Expansion : The synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones via l-proline-catalyzed direct intermolecular asymmetric aldol reactions showcases the synthetic versatility of cyclobutyl ketones (Bernard et al., 2007).

Safety And Hazards

The safety data sheet for Cyclobutyl 2-methylphenyl ketone indicates that it is a flammable liquid and vapor and is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

cyclobutyl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFTZUVDTRCPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642512
Record name Cyclobutyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-methylphenyl ketone

CAS RN

898790-38-0
Record name Cyclobutyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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